2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- is an organic compound that belongs to the family of propenoic acids, characterized by the presence of a pyridazine moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. The molecular formula of this compound is C8H8N2O2, and it features a double bond between the second and third carbon atoms of the propenoic acid backbone, which is crucial for its reactivity and interaction with biological systems.
The compound can be classified under the category of unsaturated carboxylic acids due to the presence of a double bond in the propenoic acid structure. It is derived from pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The compound's classification as a pyridazine derivative enhances its significance in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 2-Propenoic acid, 3-(4-pyridazinyl)- typically involves methods that allow for the introduction of the pyridazine group onto the propenoic acid framework. One common approach is through Knoevenagel condensation, where a suitable aldehyde or ketone reacts with malonic acid or its derivatives in the presence of a base to form α,β-unsaturated acids.
The molecular structure of 2-Propenoic acid, 3-(4-pyridazinyl)- can be represented as follows:
The compound undergoes various chemical reactions typical for unsaturated carboxylic acids:
The mechanism of action of 2-Propenoic acid, 3-(4-pyridazinyl)- involves its interaction with biological targets, particularly enzymes and receptors:
The applications of 2-Propenoic acid, 3-(4-pyridazinyl)- are diverse:
α,β-Unsaturated carboxylic acids represent a structurally privileged chemotype in medicinal chemistry due to their dual functionality: the electron-deficient alkene moiety serves as a Michael acceptor for nucleophilic biological targets, while the carboxylic acid group provides hydrogen-bonding capacity and influences physicochemical properties. This conjugated system enables reversible covalent interactions with cysteine residues or other nucleophilic sites in enzyme active sites, making it invaluable for designing enzyme inhibitors. The reactivity can be finely tuned through steric and electronic modifications to the β-carbon. For instance, in tyrosinase inhibitors like thiobenzamide, the α,β-unsaturated system adjacent to heterocycles enables targeted enzyme inhibition through specific interactions with copper centers in the enzyme's active site [8]. Similarly, 3-(furan-2-yl)propenoic acid derivatives demonstrate significant antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus, attributed to the conjugated system's ability to interact with microbial enzymes or membranes [4]. The acid moiety enhances water solubility and allows salt formation, improving bioavailability—a critical factor in drug development. Structure-activity relationship (SAR) studies consistently show that modifications to the β-position significantly impact potency and selectivity, positioning these compounds as versatile intermediates for anticancer, antimicrobial, and anti-inflammatory agents.
Pyridazine (1,2-diazine) has emerged as a privileged heterocyclic scaffold due to its distinctive physicochemical properties and bioisosteric potential. Its high dipole moment (~4.22 D) facilitates strong dipole-dipole interactions and π-π stacking with biological targets, while the presence of two adjacent nitrogen atoms creates a robust hydrogen-bonding network [2]. Compared to other azines (e.g., pyridine, pyrimidine), pyridazine exhibits reduced lipophilicity (cLogP = -0.508) and enhanced solubility profiles, which are advantageous for drug-like properties. These attributes have led to its incorporation into clinically approved drugs such as the gonadotropin-releasing hormone antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib [2] [6]. Medicinal chemistry applications leverage pyridazine's ability to:
The 4-pyridazinyl moiety in particular offers a vector for conjugation with electrophilic systems like α,β-unsaturated acids, enabling the design of bifunctional inhibitors targeting kinases or inflammatory pathways [6].
The (2E)-configuration in α,β-unsaturated acids is critical for molecular geometry, electronic distribution, and biological recognition. This stereochemistry enforces a planar conformation that optimizes conjugation between the carboxylic acid and the β-substituent, lowering the LUMO energy and enhancing electrophilicity. In drug-receptor interactions, the (E)-isomer provides a defined spatial orientation for hydrogen bonding or dipole alignment that is disrupted in the (Z)-counterpart. For example, in substance P antagonists, the (E)-configuration of acrylamide derivatives ensures optimal positioning within the receptor binding pocket through specific van der Waals contacts and dipole interactions [3]. The rigidity of the (E)-isomer also reduces entropic penalties upon binding, improving binding affinity. Synthetic methodologies for securing (E)-selectivity include Horner-Wadsworth-Emmons olefination or Brønsted acid-catalyzed hydroarylation, which favor the thermodynamically stable trans-isomer [4]. Computational analyses confirm that the (E)-isomer of 3-heterocyclic propenoic acids exhibits lower energy and greater stability than the (Z)-form, making it the predominant bioactive species in physiological environments.
Table 1: Physicochemical Properties of Pyridazine Compared to Related Heterocycles [2]
| Heterocycle | Dipole Moment (D) | cLogP | pKa | Hydrogen-Bond Acceptors | TPSA (Ų) |
|---|---|---|---|---|---|
| Pyridazine | 4.22 | -0.508 | 2.0 | 2 | 25.8 |
| Pyridine | 2.22 | 0.836 | 5.2 | 1 | 12.9 |
| Pyrimidine | 2.33 | 0.260 | 0.93 | 2 | 25.8 |
| Benzene | 0 | 2.177 | ~43 | 0 | 0 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6